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Introduction
(Rac)-MEM 1003 is the racemic form of MEM 1003, a dihydropyridine compound identified as a

potent antagonist of L-type calcium channels.[1][2] Developed by Memory Pharmaceuticals

Corp., MEM 1003, also known as BAY Z 4406, was investigated for its therapeutic potential in

central nervous system (CNS) disorders, primarily Alzheimer's disease and acute mania

associated with bipolar disorder. The core therapeutic hypothesis was centered on the

modulation of aberrant neuronal calcium signaling, a key pathological feature implicated in

these conditions.[3]

Preclinical studies suggested that MEM 1003 could improve cognitive function in animal

models and exhibited a degree of CNS selectivity.[3] Early-phase human trials established a

generally favorable safety and tolerability profile.[3] However, the clinical development of MEM

1003 was ultimately halted due to a failure to demonstrate efficacy in pivotal Phase 2a clinical

trials for both Alzheimer's disease and bipolar mania.[3][4][5] This guide provides a

comprehensive overview of the available technical information regarding (Rac)-MEM 1003,

including its mechanism of action, relevant signaling pathways, and a summary of its clinical

evaluation.

Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1676191?utm_src=pdf-interest
https://www.benchchem.com/product/b1676191?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7055140/
https://www.researchgate.net/figure/Schematic-diagram-of-interactions-between-dysregulated-calcium-signaling-and-tau-and_fig2_394346624
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2012.00061/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2012.00061/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2012.00061/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2012.00061/full
https://www.biorxiv.org/content/10.1101/551648v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC6725800/
https://www.benchchem.com/product/b1676191?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(Rac)-MEM 1003 functions as an L-type calcium channel antagonist. L-type calcium channels

are voltage-gated ion channels crucial for regulating calcium influx into neurons in response to

membrane depolarization. In the CNS, these channels, particularly the Cav1.2 and Cav1.3

subtypes, are involved in a multitude of neuronal processes, including synaptic plasticity, gene

expression, and neurotransmitter release.

The therapeutic rationale for using an L-type calcium channel antagonist in Alzheimer's disease

stems from the "calcium hypothesis of aging and dementia," which posits that sustained

disruptions in calcium homeostasis contribute to the neuronal dysfunction and death observed

in neurodegenerative disorders. By blocking these channels, (Rac)-MEM 1003 was expected

to attenuate excessive calcium entry, thereby mitigating downstream pathological events.

L-type Calcium Channel Signaling in Neurons
The influx of calcium through L-type calcium channels initiates a cascade of intracellular

signaling events. A critical pathway involves the activation of calcium-dependent enzymes,

such as Calmodulin (CaM) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).

Activated CaMKII can then phosphorylate various downstream targets, including transcription

factors like the cAMP-response element-binding protein (CREB). Phosphorylation of CREB

leads to the transcription of genes involved in synaptic plasticity and neuronal survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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